An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloroquinoline-2-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloroquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of methyl 4,6-dichloroquinoline-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the analytical methodologies required for unambiguous structure confirmation. By integrating mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, we present a self-validating system of protocols. The causality behind experimental choices is emphasized, ensuring a deep understanding of the structure elucidation process.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of chloro and methyl carboxylate groups on the quinoline ring, as seen in methyl 4,6-dichloroquinoline-2-carboxylate, can significantly influence its physicochemical properties and biological activity. Therefore, unequivocal confirmation of its molecular structure is a critical first step in any research and development endeavor.
This guide will walk through a logical and systematic approach to confirm the structure of methyl 4,6-dichloroquinoline-2-carboxylate, a compound with the molecular formula C₁₁H₇Cl₂NO₂ and a monoisotopic mass of 254.98538 Da.[1]
Foundational Analysis: Synthesis and Elemental Composition
A plausible synthetic route to methyl 4,6-dichloroquinoline-2-carboxylate is crucial for understanding potential byproducts and for initial structural confirmation. A common method for the synthesis of quinoline-2-carboxylates involves the reaction of substituted anilines with appropriate reagents.[2][3]
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
A logical synthetic approach involves the cyclocondensation reaction of 3,5-dichloroaniline with dimethyl acetylenedicarboxylate. This reaction is expected to yield the target molecule, methyl 4,6-dichloroquinoline-2-carboxylate. Understanding this pathway helps in anticipating potential isomeric impurities.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Formula
Mass spectrometry (MS) is the first line of analytical attack, providing the molecular weight and crucial clues about the elemental composition.
Expected High-Resolution Mass Spectrum (HRMS)
For a molecule with the formula C₁₁H₇Cl₂NO₂, the exact mass is a key identifier. The presence of two chlorine atoms will result in a characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), we expect to see a molecular ion cluster with peaks at M, M+2, and M+4.[4]
| Ion | Calculated m/z | Relative Abundance |
| [M]⁺ (C₁₁H₇³⁵Cl₂NO₂) | 254.9854 | 100% |
| [M+2]⁺ (C₁₁H₇³⁵Cl³⁷ClNO₂) | 256.9824 | 65.8% |
| [M+4]⁺ (C₁₁H₇³⁷Cl₂NO₂) | 258.9795 | 10.7% |
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values.
-
Propose elemental formulas for the observed ions using the instrument's software.
-
Predicted Fragmentation Pattern
Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely lead to the following fragmentation pathways:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺
-
Sequential loss of chlorine atoms: [M - 35]⁺ and subsequent fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all protons and carbons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | d | 1H | H-8 | Deshielded by the anisotropic effect of the quinoline nitrogen and the adjacent chlorine at C-6. |
| ~8.0-8.2 | s | 1H | H-3 | Singlet due to the absence of adjacent protons. Deshielded by the ester group. |
| ~7.8-8.0 | d | 1H | H-7 | Coupled to H-8. |
| ~7.6-7.8 | s | 1H | H-5 | Singlet due to the chlorine atoms at C-4 and C-6 preventing coupling. |
| ~4.0 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the substituents.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the ester. |
| ~150 | C-2 | Attached to nitrogen and the ester group. |
| ~148 | C-8a | Quaternary carbon in the quinoline ring system. |
| ~145 | C-4 | Attached to a chlorine atom. |
| ~135 | C-6 | Attached to a chlorine atom. |
| ~130 | C-8 | Aromatic CH. |
| ~128 | C-5 | Aromatic CH. |
| ~125 | C-7 | Aromatic CH. |
| ~122 | C-4a | Quaternary carbon in the quinoline ring system. |
| ~120 | C-3 | Aromatic CH. |
| ~53 | -OCH₃ | Methyl carbon of the ester. |
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for confirming the connectivity of the molecule.
The COSY spectrum will reveal proton-proton couplings. A key expected correlation is between H-7 and H-8.
The HSQC spectrum correlates directly bonded protons and carbons.[7] This experiment will confirm the assignments of the protonated carbons.
The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is vital for identifying the connectivity of quaternary carbons and confirming the overall structure.[7][8]
NMR Experimental Workflow
Caption: A typical workflow for NMR-based structure elucidation.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the signals in the ¹H and ¹³C spectra based on chemical shifts, multiplicities, and integration.
-
Use the correlations in the 2D spectra to confirm the assignments and establish the connectivity of the molecule.
-
X-ray Crystallography: The Definitive Structure
For crystalline compounds, single-crystal X-ray crystallography provides the absolute and unambiguous three-dimensional structure.
Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Conclusion: A Multi-faceted Approach to Structural Certainty
The structure elucidation of methyl 4,6-dichloroquinoline-2-carboxylate requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the structure. By following the protocols and interpretative guidance outlined in this technical guide, researchers can confidently and accurately determine the structure of this and other related quinoline derivatives, paving the way for further investigation into their potential applications.
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